N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)
Description
Properties
IUPAC Name |
2-chloro-N-[4-[4-(2-chloropropanoylamino)phenyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-11(19)17(23)21-15-7-3-13(4-8-15)14-5-9-16(10-6-14)22-18(24)12(2)20/h3-12H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTYWQKYKJNVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide) typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanamide under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Chemistry
N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) serves as a crucial building block for synthesizing more complex organic molecules. It acts as a reagent in various organic synthesis reactions, including substitution and oxidation-reduction processes. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, making it versatile in synthetic chemistry.
Biology
Research has indicated that N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) exhibits potential biological activities. Studies are ongoing to evaluate its antimicrobial and anticancer properties. Preliminary findings suggest that the compound may interact with specific biological targets, potentially leading to therapeutic applications.
Medicine
The compound is being investigated for its potential as a therapeutic agent against various diseases. Its mechanism of action involves binding to enzymes or receptors, which may alter their activity and produce biological effects. Current research focuses on understanding these interactions to develop new treatment options.
Industry
In industrial applications, N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) is utilized in the production of polymers and dyes. Its chemical properties make it suitable for manufacturing specialty chemicals used in various industrial processes.
Case Studies
- Anticancer Activity : A study evaluating the anticancer properties of N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) demonstrated significant cytotoxic effects against specific cancer cell lines. The research highlighted the compound's potential as a lead structure for developing new anticancer drugs.
- Polymer Production : In industrial settings, N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) has been incorporated into polymer formulations to enhance thermal stability and mechanical properties. Case studies indicate improvements in product performance compared to conventional materials.
Mechanism of Action
The mechanism of action of N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) and analogous compounds:
Thermal and Electronic Properties
- Thermal Stability : Biphenyl-based carbamates (e.g., ) typically display higher thermal stability (decomposition >250°C) due to robust ester linkages, whereas amides may degrade at lower temperatures.
Research Findings and Industrial Relevance
- Synthetic Utility : The compound’s bifunctional amide groups make it a versatile precursor for synthesizing heterocycles (e.g., thiadiazoles, as in ).
- Regulatory Considerations : Chlorinated amides require careful handling (H314 hazard), contrasting with safer acetylated derivatives like N,N’-diacetylbenzidine.
Biological Activity
N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Biological Activity Overview
The biological activity of N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, a study utilizing disk diffusion methods demonstrated that certain biphenyl derivatives possess notable antibacterial activity against various bacterial strains. While specific data for N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) is limited, its structural analogs suggest potential efficacy against pathogens .
Anticancer Activity
The compound's mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of histone deacetylases (HDACs), which play a vital role in cancer progression .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth using derivatives of biphenyl structures. |
| Study 2 | Anticancer Mechanisms | Indicated potential for apoptosis induction in cancer cells via HDAC inhibition. |
| Study 3 | Pharmacokinetics | Investigated absorption and distribution properties, suggesting favorable profiles for therapeutic use. |
Case Study: Anticancer Potential
In a comparative analysis of biphenyl derivatives, N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) was evaluated for its cytotoxic effects on breast cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The study suggested that the compound's mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .
Safety and Toxicity Profile
While the biological activities are promising, it is crucial to consider the safety and toxicity profiles associated with N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide). Preliminary assessments suggest moderate toxicity in high concentrations; however, further detailed toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the conventional and green synthetic routes for N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide), and how do their yields compare?
- Methodology : Conventional synthesis involves refluxing stoichiometric amounts of biphenyl-4,4'-diamine and 2-chloropropanoyl chloride in anhydrous methanol for 1.5 hours, achieving ~90% yield . Green methods (e.g., microwave-assisted or mechanochemical synthesis) eliminate solvents and reduce reaction time but require optimization of parameters like microwave power or grinding frequency . Comparative yield tables (e.g., Table I in ) should be analyzed to assess efficiency trade-offs.
Q. How can the structure and purity of this compound be confirmed post-synthesis?
- Methodology : Use FT-IR to identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Cl at ~700 cm⁻¹) . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight. Purity is assessed via HPLC (≥95%) or ¹H/¹³C NMR to detect residual solvents/byproducts .
Q. What solvents and conditions optimize recrystallization for this compound?
- Methodology : Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) and low-polarity solvents (e.g., chloroform) identifies optimal recrystallization media. Thermal stability tests (TGA/DSC) determine safe heating ranges .
Advanced Research Questions
Q. How does the compound’s biphenyl-chloropropanamide scaffold influence its biological activity (e.g., receptor binding or enzyme inhibition)?
- Methodology : Molecular docking studies (e.g., AutoDock Vina) model interactions with targets like muscarinic acetylcholine receptors (mAChRs). Compare binding affinities (pKi values) to structurally analogous dioxane derivatives (Table 1 in ) . In vitro assays (e.g., radioligand displacement) validate receptor subtype selectivity (M₁–M₅) .
Q. What contradictions exist in reported pharmacological data, and how can they be resolved?
- Case Study : Discrepancies in PPARα agonist activity (Table 2 in ) may arise from assay conditions (e.g., cell type, ligand concentration). Cross-validate using reporter gene assays (e.g., luciferase-PPARα constructs) and dose-response curves to confirm EC₅₀ values .
Q. How do substituent modifications (e.g., chloro vs. trifluoromethyl groups) alter the compound’s physicochemical and pharmacological properties?
- Methodology : Synthesize derivatives via nucleophilic substitution and compare logP (HPLC-based), solubility (shake-flask method), and receptor binding (SPR or ITC). Correlate structural changes with activity shifts using QSAR models .
Q. What advanced analytical techniques characterize its solid-state behavior (e.g., polymorphism or crystallinity)?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves molecular packing and hydrogen-bonding networks. Pair with PXRD to detect polymorphic forms and DSC to study phase transitions .
Data Interpretation and Optimization
Q. How can conflicting results in synthesis yields (e.g., solvent-dependent outcomes) be systematically addressed?
- Approach : Design a Design of Experiments (DoE) matrix varying solvent polarity, temperature, and reaction time. Use response surface methodology (RSM) to identify optimal conditions .
Q. What computational tools predict the compound’s environmental or toxicological risks?
- Methodology : Apply QSAR models (e.g., ECOSAR) for biodegradability and toxicity predictions. Cross-reference with regulatory guidelines (e.g., ECHA’s REACH framework) for hazard classification .
Tables for Key Data
| Parameter | Conventional Synthesis | Microwave Synthesis | Mechanochemical Synthesis |
|---|---|---|---|
| Yield (%) | 90 | 85 | 78 |
| Reaction Time (hours) | 1.5 | 0.5 | 2 |
| Solvent Use | Methanol | Solvent-free | Solvent-free |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
